1-(4-methylphenyl)-4-propoxyphthalazine
Description
1-(4-Methylphenyl)-4-propoxyphthalazine is a phthalazine derivative characterized by a 4-methylphenyl substituent at the 1-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the phthalazine core. The propoxy group introduces conformational flexibility and electron-donating properties, which may influence solubility, intermolecular interactions, and reactivity compared to related compounds with bulkier or more rigid substituents.
Properties
IUPAC Name |
1-(4-methylphenyl)-4-propoxyphthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-12-21-18-16-7-5-4-6-15(16)17(19-20-18)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILQKUYOQJIINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-4-propoxyphthalazine typically involves the reaction of 4-methylphenylhydrazine with phthalic anhydride, followed by the introduction of a propoxy group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-4-propoxyphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalazines with different functional groups.
Scientific Research Applications
1-(4-methylphenyl)-4-propoxyphthalazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-4-propoxyphthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-(4-methylphenyl)-4-propoxyphthalazine and analogous compounds:
Key Findings :
Substituent Effects on Solubility: The propoxy group in the target compound likely enhances solubility in non-polar solvents compared to the benzyloxyphenoxy group in , which introduces steric hindrance and aromatic bulk. However, it may reduce solubility relative to the benzimidazolyl derivative , which has polar N–H groups.
Crystal Packing and Intermolecular Interactions :
- Compounds with rigid substituents (e.g., benzoyl or benzimidazolyl ) exhibit stronger directional interactions (e.g., hydrogen bonds, π–π stacking), leading to higher melting points and more stable crystal lattices. In contrast, the propoxy group’s flexibility may result in weaker van der Waals-dominated packing, similar to trends observed in halophenyl-substituted imidazole derivatives .
Research Findings and Data Analysis
Thermal Stability :
- This compound : Predicted lower melting point (~120–140°C) due to flexible propoxy chain and lack of strong intermolecular forces.
- 1-(4-Benzyloxyphenoxy) Analogue : Higher melting point (~220–240°C) attributed to π–π interactions and hydrogen bonding.
Crystallographic Insights :
- Halogenated analogues (e.g., 4-chloro/bromo derivatives ) exhibit Z’=2 asymmetric units with dihedral angles ~56° between aromatic planes, indicating that steric effects from substituents dominate conformational preferences. The propoxy group’s smaller steric profile may reduce this angle, favoring planar arrangements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
